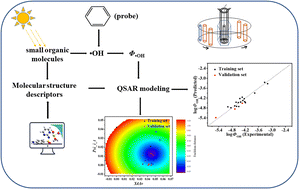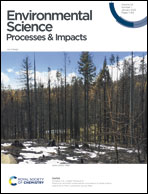Development of a quantitative structure–activity relationship model for predicting quantum yield of hydroxyl radical generation from organic compounds†
Environmental Science: Processes & Impacts Pub Date: 2022-11-24 DOI: 10.1039/D2EM00396A
Abstract
Organic compounds are capable of generating hydroxyl radicals (˙OH) through their excited triplet states in natural water. It is of significance to reveal the underlying mechanism of the generation and obtain the generation quantum yield of ˙OH from organic compounds for better understanding of its involvement in indirect photochemical processes in the environment. In this study, the ˙OH quantum yields (Φ˙OH) of 20 organic compounds were determined by photochemical experiments. The calculated Φ˙OH values for the selected organic compounds vary from (1.2 ± 0.39) × 10−5 to (7.2 ± 0.16) × 10−4. A quantitative structure–activity relationship (QSAR) model for log Φ˙OH was developed and the established model was proven to have a proper goodness of fit, robustness, and predictive ability. The QSAR model was successfully used to predict the Φ˙OH value of organic pollutants. Mechanistic interpretation showed that the electron distribution and the electronegativity of organic compounds are the most important factors that determine the generation of ˙OH. The results are helpful for understanding the generation mechanism of ˙OH from organic compounds and also provide insights into the generation of ˙OH from dissolved organic matter in natural water.

Recommended Literature
- [1] Cell voltage of mixed conductors under partially frozen conditions
- [2] Behaviour of binary mixtures of an alkyl methanoate+an n-alkane. New experimental values and an interpretation using the UNIFAC model
- [3] Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†
- [4] Cell-mimic polymersome-shielded islets for long-term immune protection of neonatal porcine islet-like cell clusters†
- [5] Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source†
- [6] Bi2Se3-Based Memristive Devices for Neuromorphic Processing of Analogue Video Signals
- [7] C6 picoloyl protection: a remote stereodirecting group for 2-deoxy-β-glycoside formation†
- [8] Benzylamine as an arylcarboxy surrogate: a copper catalysed o-benzoxylation of 2-phenylpyridines using benzyl amines†
- [9] Characterization of chemical composition and bacterial community of corrosion scales in different drinking water distribution systems†
- [10] Carbon, nitrogen and phosphorus containing metal-free photocatalysts for hydrogen production: progress and challenges










